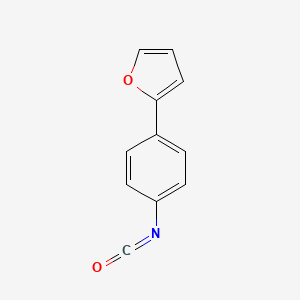

2-(4-Isocyanatofenil)furano

Descripción general

Descripción

2-(4-Isocyanatophenyl)furan is a chemical compound with the molecular formula C11H7NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of furan compounds, including 2-(4-Isocyanatophenyl)furan, involves various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones under non-aqueous acidic conditions . Other methods include the oxidation of alkyl enol ethers to enals using a palladium catalyst , and the cycloisomerization of conjugated allenones into furans under mild conditions .Molecular Structure Analysis

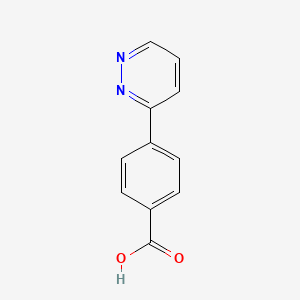

The molecular structure of 2-(4-Isocyanatophenyl)furan consists of a furan ring attached to an isocyanatophenyl group . The furan ring is a five-membered aromatic heterocycle, while the isocyanatophenyl group contains a phenyl ring attached to an isocyanate functional group .Chemical Reactions Analysis

Furan compounds, including 2-(4-Isocyanatophenyl)furan, undergo various chemical reactions. These include oxidation reactions, where furan is converted to furancarboxylic acids, which are then decarboxylated to furan . Other reactions include electrophilic substitution reactions, where furan undergoes nitration, sulfonation, halogenation, and alkylation .Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . In particular, 2-(4-Isocyanatophenyl)furan has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents.

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Furan-containing compounds are known to affect a wide range of biochemical pathways

Pharmacokinetics

The compound’s molecular formula is C11H7NO2 , and it has a topological polar surface area of 42.6 , which may influence its ADME properties

Result of Action

It has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents, suggesting that it may have effects at the molecular and cellular levels

Action Environment

The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a remarkable increase in the use of biomass-derived furan platform chemicals

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-Isocyanatophenyl)furan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to possess unique chemical and biological properties, making it a valuable tool in the field of medicinal chemistry and drug discovery. However, 2-(4-Isocyanatophenyl)furan also has some limitations. It can be toxic and hazardous to handle, requiring appropriate safety measures. It can also react with various biological molecules, making it challenging to study its mechanism of action.

Direcciones Futuras

There are several future directions for the study of 2-(4-Isocyanatophenyl)furan. It can be used as a building block for the synthesis of various organic compounds, including potential drugs for the treatment of cancer, inflammation, and infectious diseases. Further studies are needed to understand the mechanism of action of 2-(4-Isocyanatophenyl)furan and its interaction with various biological molecules. 2-(4-Isocyanatophenyl)furan can also be used as a tool for the development of new diagnostic and imaging techniques.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Los derivados de furano son conocidos por usarse en la producción de varios productos farmacéuticos. Si bien las aplicaciones específicas del 2-(4-Isocyanatofenil)furano en productos farmacéuticos no se detallan en los resultados de la búsqueda, es plausible que este compuesto pueda estar involucrado en la síntesis de medicamentos debido a la reactividad del grupo isocianato que puede formar ureas y carbamatos, que se encuentran comúnmente en muchos productos farmacéuticos .

Producción de Resina

Los isocianatos son un componente clave en la producción de resinas de poliuretano. This compound podría usarse potencialmente para crear resinas de poliuretano a base de furano, que pueden ofrecer propiedades únicas como una mejor estabilidad térmica o resistencia química .

Agroquímicos

Los resultados de la búsqueda no proporcionan ejemplos específicos del uso de this compound en agroquímicos, pero dado que los derivados de furano se utilizan en este campo, es posible que este compuesto pueda servir como precursor o ingrediente activo en pesticidas o herbicidas .

Producción de Laquas

Los derivados de furano se mencionan como componentes en las lacas. El grupo isocianato en this compound podría reaccionar con alcoholes para formar poliuretanos, que a menudo se utilizan en recubrimientos protectores como lacas debido a su durabilidad .

Ciencia de Materiales

Dada la reactividad de los isocianatos con varios compuestos, this compound podría investigarse para aplicaciones en ciencia de materiales, particularmente en el desarrollo de nuevos polímeros con propiedades específicas deseadas .

Sector Energético

El furfural, un derivado de furano relacionado, está involucrado en aplicaciones relacionadas con la energía. Por extensión, this compound podría explorarse por su uso potencial en la creación de nuevos combustibles o como solvente en los procesos de producción de energía .

Propiedades

IUPAC Name |

2-(4-isocyanatophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHIYROPEPGJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594483 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859850-66-1 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

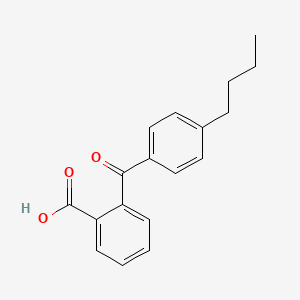

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid](/img/structure/B1627375.png)

![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)